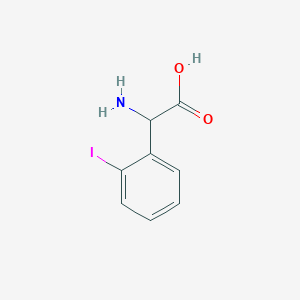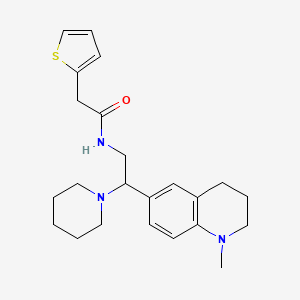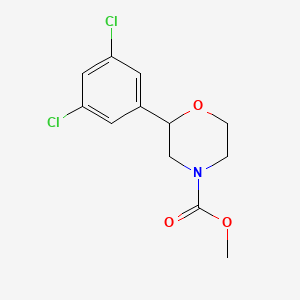![molecular formula C21H17N3O2S2 B2479721 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1291862-55-9](/img/structure/B2479721.png)
2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide” is a unique chemical with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . It includes a thieno[3,2-d]pyrimidin-2-yl group attached to a phenyl group via a sulfanyl linkage, and an acetamide group also attached to the phenyl group .Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound demonstrates potent inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes involved in the folate pathway, which is crucial for DNA synthesis and repair. A study highlighted its potential as the most potent dual inhibitor of human TS and DHFR known to date, showcasing its significance in cancer therapy due to its capacity to interfere with the proliferation of cancer cells by inhibiting folate metabolism (Gangjee et al., 2008).
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Various derivatives of this compound have shown potent anticancer activity comparable to doxorubicin against different human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. This indicates its potential as a candidate for cancer therapy (Hafez & El-Gazzar, 2017).
Glutaminase Inhibitor
Another research application of this chemical framework is its role as a glutaminase inhibitor. Derivatives of this compound, specifically designed to inhibit kidney-type glutaminase (GLS), have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models. This suggests its utility in designing therapies targeting glutamine metabolism in cancer cells (Shukla et al., 2012).
Anti-Helicobacter pylori Agents
Compounds structurally related to 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. This application is critical for developing new therapies against H. pylori infections, which are associated with peptic ulcers and gastric cancer (Carcanague et al., 2002).
Molecular Structure and Interaction Analysis
Studies also focus on the molecular structure, interaction analysis, and quantum chemical insights of related compounds. These research efforts contribute to understanding the molecular mechanisms of action, optimization of pharmacokinetic properties, and design of derivatives with enhanced biological activity (Subasri et al., 2016).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . Therefore, users should handle it with appropriate safety measures.
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-14-7-5-6-10-17(14)24-20(26)19-16(11-12-27-19)23-21(24)28-13-18(25)22-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGITJSEWWXCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)

![2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2479649.png)
![5-((2-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479650.png)

![N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479653.png)
![2-{[2-(6-Chloro-2-pyridinyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2479654.png)


![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
